![molecular formula C15H16N4O2S B2616504 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034390-03-7](/img/structure/B2616504.png)
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention due to its potential as a therapeutic agent for cancer treatment.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d]thiazole-6-carboxamide. For example, novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at concentrations effective for antibacterial action (Palkar et al., 2017). This study also included quantitative structure–activity relationship (QSAR) analyses to understand the compounds' antibacterial efficacy.
Anticancer and Antitumor Activity
Compounds with a similar structure to this compound have been explored for their anticancer and antitumor potential:
Anticancer Activity : Research has identified 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives showing significant inhibitory effects on NO generation from Raw murine macrophage 264.7 cells, indicating potential immunomodulatory and anticancer activities. These compounds also displayed strong cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cells (Abdel‐Aziz et al., 2009).
Antitumor Agents : A study highlighted the synthesis of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties, showing moderate inhibitors of in vitro growth of N2a and BHK 21 tumor cell lines, suggesting their potential as antitumor agents (Popsavin et al., 2002).
Molecular Design and Synthesis
The design and synthesis of these compounds involve sophisticated chemical methodologies, aiming to enhance their biological activity while minimizing cytotoxic effects. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide has been achieved, which was then tested for antibacterial, antifungal, and anticancer activities, showing promise in these areas (Senthilkumar et al., 2021).
Mechanism of Action
Target of action
Pyrazole and benzothiazole derivatives have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives have shown anti-tubercular potential against Mycobacterium tuberculosis .
Mode of action
The mode of action of these compounds often involves interactions with enzymes or receptors in the body. For example, some benzothiazole derivatives have been found to have antitumor and cytotoxic activity .
Biochemical pathways
These compounds can affect various biochemical pathways. For instance, some imidazole derivatives (which are structurally similar to pyrazoles) have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, some benzothiazole derivatives have shown antitumor and cytotoxic activity .
properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(12-2-3-13-14(10-12)22-11-17-13)16-5-8-21-9-7-19-6-1-4-18-19/h1-4,6,10-11H,5,7-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTHXISBBQUPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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